Tensile-to-Compressive Stress Modulation
In a systematic study using a contractometer with copper thin plate substrate in a Watts nickel bath, benzene-sulfonic acid addition decreased the tensile stress of nickel electrodeposits and converted it to compressive stress, in contrast to formalin which increased tensile stress, and phenol and sulfuryl amide which exhibited no effect on stress [1]. This tensile-to-compressive transition is a critical operational threshold for electroforming applications where deposit delamination or substrate distortion must be avoided [2].
| Evidence Dimension | Internal stress modification direction and magnitude |
|---|---|
| Target Compound Data | Benzene-sulfonic acid: decreased tensile stress and changed it to compressive stress |
| Comparator Or Baseline | Formalin: increased tensile stress; Phenol and sulfuryl amide: no effect on stress; Saccharin Na salt: also decreased tensile stress and changed to compressive stress |
| Quantified Difference | Qualitative directional difference: target converts tensile to compressive stress; formalin increases tensile stress; phenol/sulfuryl amide produce null effect |
| Conditions | Watts nickel bath; contractometer measurement using copper thin plate; addition agent concentration not specified in abstract |
Why This Matters
Procurement of benzenesulfonate-based additives specifically enables compressive stress deposition, which formalin and phenolic additives cannot achieve, directly impacting electroforming dimensional stability and fatigue life.
- [1] The Surface Finishing Society of Japan. Effects of Organic Addition Agents on Internal Stress of Nickel Electrodeposited from Watts Bath. J. Metal Finishing Soc. Japan, 1972, 23(12), 716-720. View Source
- [2] U.S. Department of Energy, OSTI.gov. Stress-Free Nickel Plating. Technical Report 4349921. Nickel in stress-free condition or with compressive stress can be plated from a sulfamate bath; engineering applications include improved fatigue life and minimized fretting. View Source
